1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)
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Overview
Description
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) typically involves the reaction of 1,1’-[(2R,5S)-2,5-dimethylpiperazine-1,4-diyl] with 2-chloroethanone under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include sodium ethoxide, potassium salts, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various biological molecules, leading to its biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) can be compared with other similar compounds, such as:
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one): This compound has similar chemical properties and applications.
2-Chloro-N-arylacetamide: This compound is also used as a precursor for the synthesis of novel compounds with potential pharmacological activities.
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: This compound has promising bioactive properties and is studied for its potential therapeutic applications.
The uniqueness of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) lies in its specific chemical structure and the diverse range of applications it offers in various fields of scientific research and industry.
Properties
CAS No. |
63502-92-1 |
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Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-chloro-1-[(2S,5R)-4-(2-chloroacetyl)-2,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H16Cl2N2O2/c1-7-5-14(10(16)4-12)8(2)6-13(7)9(15)3-11/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
IQZOZEHTALVLJU-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)CCl)C)C(=O)CCl |
Canonical SMILES |
CC1CN(C(CN1C(=O)CCl)C)C(=O)CCl |
Origin of Product |
United States |
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